molecular formula C23H18N2O B1348314 4-(4-alpha-Cumylphenoxy)phthalonitrile CAS No. 83482-57-9

4-(4-alpha-Cumylphenoxy)phthalonitrile

Cat. No.: B1348314
CAS No.: 83482-57-9
M. Wt: 338.4 g/mol
InChI Key: IANCXVAWMHHHKK-UHFFFAOYSA-N
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Description

4-(4-alpha-Cumylphenoxy)phthalonitrile is a chemical compound with the molecular formula C23H18N2O and a molecular weight of 338.41 g/mol . It is known for its applications in various scientific research fields, particularly in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-alpha-Cumylphenoxy)phthalonitrile typically involves the reaction of 4-alpha-cumylphenol with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 90-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-alpha-Cumylphenoxy)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-(4-alpha-Cumylphenoxy)phthalonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of phthalocyanines and other advanced materials.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 4-(4-alpha-Cumylphenoxy)phthalonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cumylphenoxy)phthalonitrile
  • 2-(4-(3,4-Dicyanophenoxy)phenyl)-2-phenylpropane

Uniqueness

4-(4-alpha-Cumylphenoxy)phthalonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and high-performance polymers .

Biological Activity

4-(4-alpha-Cumylphenoxy)phthalonitrile is a specialized organic compound with significant potential in various biological applications. Its unique chemical structure, which includes a phthalonitrile moiety, allows it to interact with biological systems in diverse ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula: C18H16N2O
  • Molecular Weight: 284.34 g/mol
  • CAS Number: 83482-57-9

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The phthalonitrile group is known for its capacity to form complexes with metal ions, which can influence enzymatic activity and cellular signaling pathways.

Key Interactions:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding: It has the potential to bind to various receptors, modulating their activity and influencing physiological responses.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. This activity is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antibacterial and Anticancer Properties

Studies have demonstrated that phthalonitriles possess antibacterial and anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative damage
AntibacterialDisrupts bacterial cell membranes; inhibits growth
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth

Case Studies

  • Antioxidant Efficacy :
    A study evaluated the antioxidant capacity of phthalonitriles, including this compound. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use as a therapeutic agent against oxidative damage.
  • Anticancer Activity :
    In vitro experiments demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
  • Antibacterial Studies :
    The antibacterial activity of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated potent inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial therapies.

Properties

IUPAC Name

4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCXVAWMHHHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327336
Record name 4-(4-alpha-Cumylphenoxy)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83482-57-9
Record name 4-(4-alpha-Cumylphenoxy)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Cumylphenoxy)phthalonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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